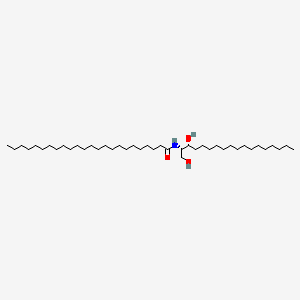
N-(tétracosanoyl)-sphinganine
Vue d'ensemble
Description
C24 dihydro Ceramide is a sphingolipid that has been found in the stratum corneum of human skin. It is found in higher concentrations in female sebum compared to male sebum. C24 dihydro Ceramide levels positively correlate with cytotoxicity in CCRF-CEM, MOLT-4, COG-LL-317h, and COG-LL-332h T cell acute lymphoblastic leukemia (ALL) cell lines. Levels of C24 dihydro ceramide are increased by 149.49-fold in dihydroceramide desaturase 1 (DEGS1) knockdown UM-SCC-22A human head and neck squamous carcinoma cells in vitro. 4 C24 dihydro Ceramide levels are also increased in INS-1 β-cells incubated with glucose and palmitate.
Cer(D18:0/24:0), also known as C24DH cer, belongs to the class of organic compounds known as ceramides. These are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid. Thus, cer(D18:0/24:0) is considered to be a ceramide lipid molecule. Cer(D18:0/24:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:0/24:0) has been primarily detected in blood. Within the cell, cer(D18:0/24:0) is primarily located in the membrane (predicted from logP), endosome and intracellular membrane. Cer(D18:0/24:0) participates in a number of enzymatic reactions. In particular, cer(D18:0/24:0) can be biosynthesized from tetracosanoic acid. Cer(D18:0/24:0) can also be converted into ins-1-p-cer(D18:0/24:0).
N-tetracosanoylsphinganine is an N-(1,2-saturated acyl)sphinganine having a tetracosanoyl group attached to the nitrogen atom. It has a role as a mouse metabolite and a Saccharomyces cerevisiae metabolite. It is a N-(1,2-saturated acyl)sphinganine and a N-(very-long-chain fatty acyl)-sphingoid base. It derives from a tetracosanoic acid.
Applications De Recherche Scientifique
Science environnementale : Biomarqueurs d’exposition
Ce composé pourrait également servir de biomarqueur en science environnementale, aidant à suivre l’exposition à certains produits chimiques ou conditions environnementales qui modifient les profils lipidiques des organismes.
Chacune de ces applications est à la pointe de la recherche scientifique actuelle, tirant parti des propriétés uniques de la N-(tétracosanoyl)-sphinganine pour faire progresser les connaissances et développer de nouvelles thérapies et technologies .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
N-(tetracosanoyl)-sphinganine, also known as CER N-(tetracosanoyl)-sphingosine (CER NS), is a type of ceramide (CER), which is a lipid molecule. The primary target of N-(tetracosanoyl)-sphinganine is the lipid matrix in the stratum corneum, the outermost layer of the skin . This lipid matrix plays a crucial role in the skin’s barrier function .
Mode of Action
N-(tetracosanoyl)-sphinganine interacts with other lipids in the stratum corneum, including free fatty acids and cholesterol. It forms part of the long-periodicity phase, a unique crystalline lamellar phase in the skin’s lipid matrix . The interaction of N-(tetracosanoyl)-sphinganine with these lipids contributes to the formation and maintenance of the skin’s barrier function .
Biochemical Pathways
The biochemical pathways involving N-(tetracosanoyl)-sphinganine are related to the maintenance of the skin’s barrier function. The lipid matrix in the stratum corneum, where N-(tetracosanoyl)-sphinganine is located, prevents extreme water loss and the entry of pathogens and chemicals into the body . The alteration in the ratio of different types of ceramides, including N-(tetracosanoyl)-sphinganine, is characteristic of inflammatory skin diseases .
Result of Action
The action of N-(tetracosanoyl)-sphinganine results in the maintenance of the skin’s barrier function. This suggests that the concentration of N-(tetracosanoyl)-sphinganine plays a significant role in controlling water in the stratum corneum .
Action Environment
The action of N-(tetracosanoyl)-sphinganine is influenced by the environment within the skin’s lipid matrix. Factors such as the presence and concentration of other lipids, the state of the skin (healthy or inflamed), and possibly other environmental factors like humidity and temperature, could influence the action, efficacy, and stability of N-(tetracosanoyl)-sphinganine .
Propriétés
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h40-41,44-45H,3-39H2,1-2H3,(H,43,46)/t40-,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLYVSYSBPLDOA-WVILEFPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H85NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415278 | |
| Record name | N-(tetracosanoyl)-sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:0/24:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011768 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6063-36-1 | |
| Record name | N-Tetracosanoylsphinganine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006063361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(tetracosanoyl)-sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-TETRACOSANOYLSPHINGANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX93WFT4UA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-methoxyphenyl)sulfonylmethyl]-N-(3-methoxypropyl)-2-furancarboxamide](/img/structure/B1234116.png)
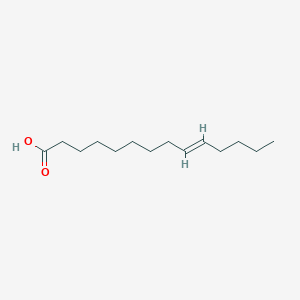
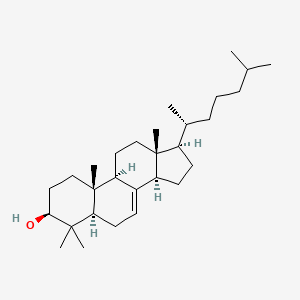
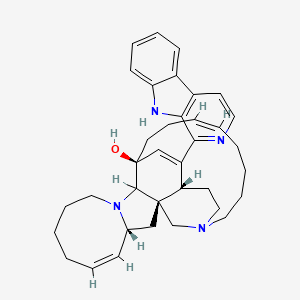
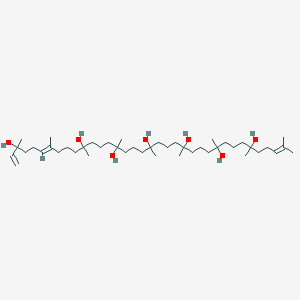

![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycerol 3-(2-aminoethylphosphonate)](/img/structure/B1234126.png)
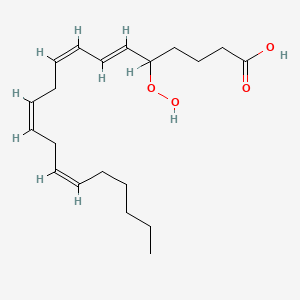
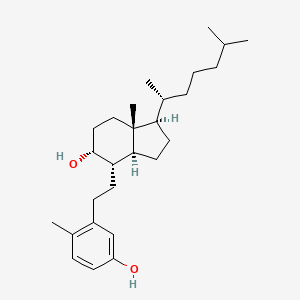
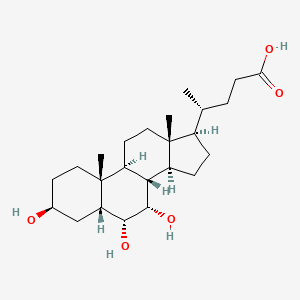
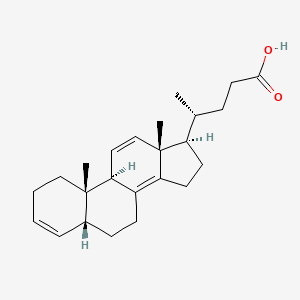
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1234134.png)
![5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B1234135.png)

